molecular formula C10H19NO4 B111711 (R)-N-Boc-2-hydroxymethylmorpholine CAS No. 135065-71-3

(R)-N-Boc-2-hydroxymethylmorpholine

Cat. No.: B111711
CAS No.: 135065-71-3
M. Wt: 217.26 g/mol
InChI Key: FJYBLMJHXRWDAQ-MRVPVSSYSA-N
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Description

®-N-Boc-2-hydroxymethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-2-hydroxymethylmorpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced by reacting the morpholine ring with formaldehyde under basic conditions.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl group. This is achieved by reacting the hydroxymethylmorpholine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-N-Boc-2-hydroxymethylmorpholine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-2-hydroxymethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, using reducing agents such as sodium borohydride.

    Substitution: The Boc-protected nitrogen can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation: Formylmorpholine, carboxymethylmorpholine.

    Reduction: Methylmorpholine.

    Substitution: Free amine derivatives.

Scientific Research Applications

®-N-Boc-2-hydroxymethylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-N-Boc-2-hydroxymethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the Boc group provides steric protection, enhancing the compound’s stability and selectivity. The morpholine ring can interact with hydrophobic pockets, facilitating binding to target proteins and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-2-hydroxymethylmorpholine: The enantiomer of ®-N-Boc-2-hydroxymethylmorpholine, differing in the spatial arrangement of the hydroxymethyl group.

    N-Boc-morpholine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    2-hydroxymethylmorpholine: Lacks the Boc protecting group, making it more reactive but less stable.

Uniqueness

®-N-Boc-2-hydroxymethylmorpholine is unique due to its combination of a morpholine ring, a hydroxymethyl group, and a Boc protecting group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBLMJHXRWDAQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363725
Record name (R)-N-Boc-2-hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135065-71-3
Record name (R)-N-Boc-2-hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The crude product from step (i) (62.6 mmol) was dissolved in dry tetrahydrofuran (THF) (100 ml) and added dropwise at 0° C. to a suspension of lithium borohydride (2.50 g, 115 mmol) in dry THF (100 ml). The mixture was allowed to attain room temperature over night. Water (10 ml) was added and after stirring for 1 h the mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic phase was washed with 0.5 M hydrochloric acid, saturated sodium hydrogen carbonate and water. Drying over magnesium sulfate and concentration gave the title compound as a crude product (13.3 g).
Quantity
62.6 mmol
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100 mL
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2.5 g
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100 mL
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10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research paper "Intramolecular reductive amination strategy to the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine, N-(3,4-dichlorobenzyl)(R)-2-hydroxymethylmorpholine, and (R)-2-benzylmorpholine"?

A1: The research paper focuses on developing a novel synthetic strategy for producing this compound and its derivatives. [] The authors highlight the use of an intramolecular reductive amination approach as a key step in achieving this goal. The paper primarily details the synthetic methodology and characterization of the synthesized compounds.

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